gamma - Undecalactone - d4
Description
Chemical Identity and Nomenclature
Gamma-undecalactone-d4 (CAS: 1394230-31-9) is a deuterated analog of gamma-undecalactone (CAS: 104-67-6), a cyclic ester belonging to the lactone family. Its molecular formula is $$ \text{C}{11}\text{H}{16}\text{D}{4}\text{O}{2} $$, with a molecular weight of 188.305 g/mol. The compound features four deuterium atoms substituted at specific positions on the carbon chain, enhancing its utility in isotopic labeling studies.
Key Identifiers
The structural backbone consists of an 11-membered lactone ring, with deuterium incorporation typically at the 2,2,3,3 positions.
Historical Development of Deuterated Lactones
Deuterated lactones emerged in the late 20th century as critical tools for stable isotope dilution assays (SIDA). Early syntheses, such as those reported by Engel et al. (2004), involved:
- Catalytic deuteration : Reduction of hydroxypropiolic acid derivatives using deuterium gas.
- Radical-mediated pathways : Free radical addition of deuterated reagents to alkenes, achieving >89% isotopic purity.
Gamma-undecalactone-d4 was first synthesized in the early 2000s, leveraging advancements in deuterogenation techniques. Its development paralleled the rise of metabolomics, where precise quantification of flavor compounds in complex matrices (e.g., wines, foods) became essential.
Milestones in Deuterated Lactone Synthesis
Significance in Analytical Chemistry and Metabolomics
Gamma-undecalactone-d4 is indispensable in:
- Stable Isotope Dilution Assays (SIDA) : Serves as an internal standard for quantifying γ-undecalactone in food and environmental samples, minimizing matrix effects.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Deuterated analogs resolve co-elution issues, improving peak resolution in complex mixtures.
Case Study : A 2023 study utilized $$ ^{2}\text{H}{2}^{13}\text{C}{2} $$-γ-nonalactone to quantify lactones in Pinot noir wines, achieving a linear calibration range of 0–100 µg/L with $$ R^2 > 0.99 $$.
Applications in Metabolomics
Relationship to the Lactone Family of Compounds
Gamma-undecalactone-d4 shares structural and functional traits with other γ-lactones:
Comparative Analysis of γ-Lactones
Structural Hallmarks
- Lactone Ring : A five-membered cyclic ester formed via intramolecular esterification of 4-hydroxyundecanoic acid.
- Deuterium Labeling : Positions 2,2,3,3 ensure minimal metabolic interference while retaining chemical reactivity.
Functional Role
Properties
CAS No. |
1394230-31-9 |
|---|---|
Molecular Formula |
C11H16D4O2 |
Molecular Weight |
188.305 |
Purity |
95% min. |
Synonyms |
gamma - Undecalactone - d4 |
Origin of Product |
United States |
Scientific Research Applications
Applications in Flavoring and Fragrance
Flavoring Agents:
Gamma-undecalactone-d4 is primarily used as a flavoring agent in food products due to its pleasant aroma. It is recognized as Generally Recognized As Safe (GRAS) by various health authorities, allowing its use in food formulations without significant health risks . The compound's sensory properties make it suitable for enhancing flavors in products like baked goods, dairy items, and beverages.
Fragrance Industry:
In the fragrance industry, gamma-undecalactone-d4 serves as a key ingredient in perfumes and scented products. Its ability to blend well with other fragrance compounds allows for the creation of complex scent profiles that appeal to consumers. The compound's stability and low volatility further enhance its desirability in formulation .
Olfactory Research
Gamma-undecalactone-d4 has been utilized in olfactory research to study sensory processing and brain responses to specific odors. A study investigated the association between odor thresholds and regional cerebral blood flow during olfactory stimulation using gamma-undecalactone-d4 among other odorants. The findings indicated significant activation in brain regions associated with emotional processing when participants were exposed to this compound .
Metabolic Studies
The deuterated form of gamma-undecalactone is particularly valuable in metabolic studies due to its unique isotopic labeling. Researchers have employed gamma-undecalactone-d4 to trace metabolic pathways and understand the bioconversion processes within organisms. This application helps elucidate how compounds are processed in biological systems, providing insights into their safety and efficacy .
Case Studies
Comparison with Similar Compounds
Structural and Chemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Lactone Type | Key Structural Features |
|---|---|---|---|---|
| γ-Undecalactone | C₁₁H₂₀O₂ | 184.28 | γ | 11-carbon chain, γ-ring position |
| γ-Nonalactone | C₉H₁₆O₂ | 156.22 | γ | 9-carbon chain |
| γ-Decalactone | C₁₀H₁₈O₂ | 170.25 | γ | 10-carbon chain |
| δ-Undecalactone | C₁₁H₂₀O₂ | 184.28 | δ | 11-carbon chain, δ-ring position |
| δ-Dodecalactone | C₁₂H₂₂O₂ | 198.30 | δ | 12-carbon chain |
| γ-Hexalactone | C₆H₁₀O₂ | 114.14 | γ | 6-carbon chain |
Key Observations :
Research Findings :
- In Wagyu beef, γ-Undecalactone showed a high positive correlation (r=0.765) with aroma intensity, alongside γ-hexalactone and γ-decalactone .
- δ-Undecalactone is preferred in coconut-flavored products due to its nutty undertones, unlike the peach dominance of γ-undecalactone .
- In low-salt fermented fish, γ-Undecalactone was identified as a key aroma compound, highlighting its versatility beyond sweet applications .
Functional Differences in Formulations
- Fat Solubility : γ-Undecalactone’s release in food matrices is influenced by fat content. Studies show its headspace release decreases with higher fat levels, a behavior shared with γ-decalactone but contrasting with furaneol .
- Synthetic Pathways : γ-Undecalactone is derived from undecylenic acid, while δ-lactones like δ-undecalactone often originate from different fatty acid precursors .
Preparation Methods
Reaction Mechanism and Starting Materials
The synthesis of gamma-undecalactone-d4 typically begins with deuterated precursors to ensure isotopic labeling. A common route involves the reaction of n-octanol-d17 with acrylic acid-d4 under acidic conditions. The mechanism proceeds through Fischer esterification , followed by intramolecular cyclization to form the gamma-lactone ring.
The general reaction scheme is:
Boric acid (HBO) or zinc bromide (ZnBr) serves as catalysts, with the former preferred for reduced side reactions.
Optimization Parameters
-
Temperature : 120–140°C
-
Catalyst Loading : 5–10 mol%
-
Reaction Time : 8–12 hours
-
Deuterium Incorporation : Achieved via deuterated solvents (e.g., DO) or deuterium exchange during purification.
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 130°C | Maximizes cyclization |
| Catalyst (HBO) | 8 mol% | Reduces hydrolysis |
| Solvent | Toluene-d | Enhances D-labeling |
Post-reaction purification involves vacuum distillation (0.1 mbar, 100–115°C) and sequential washes with sodium carbonate (5%) and sodium hydroxide (1%) to remove residual acids.
Ion-Exchange Resin-Mediated Synthesis
Patent-Based Methodology (EP0293659A2)
A patented method employs strongly acidic ion exchangers (e.g., LEWATIT SPC 118 R) to isomerize omega-undecylenic acid into gamma-undecalactone-d4. This approach avoids corrosive mineral acids, improving safety and catalyst reusability.
Key Steps:
-
Isomerization : Omega-undecylenic acid reacts at 100–130°C with 10–20 wt% ion-exchange resin.
-
Lactonization : In situ cyclization forms the gamma-lactone ring.
-
Workup : Toluene extraction, alkaline washes, and vacuum distillation.
Yield and Challenges
-
Yield : 20–25% due to side reactions (e.g., sulfonation, polymerization).
-
Catalyst Reusability : Resins retain activity for 3–4 cycles after partial regeneration.
Critical issues include emulsion formation during aqueous washes and residual sulfur compounds, necessitating stringent purification.
Isotopic Labeling Techniques
Deuterium Incorporation Strategies
Analytical Validation
-
Mass Spectrometry : Confirms 99% isotopic enrichment (m/z 200.24 for [M+H]).
-
NMR Spectroscopy : H-NMR verifies deuterium placement at C-4 and C-5 positions.
Comparative Analysis of Methods
The catalytic method excels in yield and isotopic precision, whereas ion-exchange processes reduce hazardous waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
